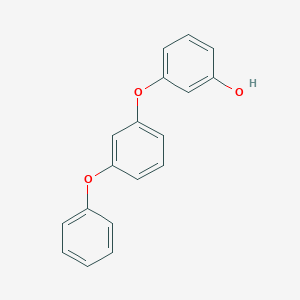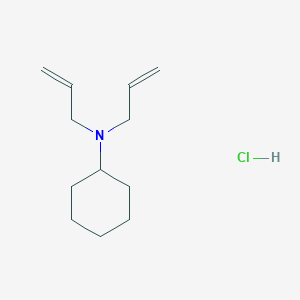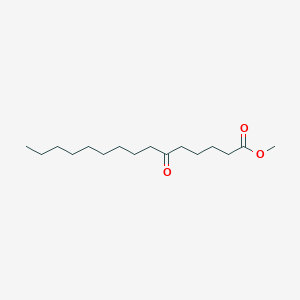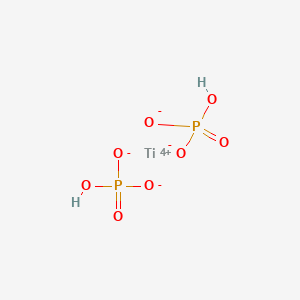
Titanium bis(hydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium bis(hydrogen phosphate) (TiP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TiP is a white crystalline powder that is insoluble in water and organic solvents. It has a molecular formula of Ti(HPO4)2 and a molecular weight of 284.88 g/mol. TiP is a promising material for various applications, including catalysis, ion exchange, and biomedicine.
作用機序
The mechanism of action of Titanium bis(hydrogen phosphate) is not fully understood. However, it is believed that Titanium bis(hydrogen phosphate) interacts with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrogen bonding interactions. Titanium bis(hydrogen phosphate) may also form a stable complex with metal ions, which can affect their biological activity.
生化学的および生理学的効果
Titanium bis(hydrogen phosphate) has been shown to have low toxicity and biocompatibility, making it a promising material for biomedical applications. Titanium bis(hydrogen phosphate) has been studied for its effects on bone regeneration, where it has been shown to enhance osteoblast proliferation and differentiation. Titanium bis(hydrogen phosphate) has also been studied for its effects on cancer cells, where it has been shown to inhibit cell growth and induce apoptosis.
実験室実験の利点と制限
Titanium bis(hydrogen phosphate) has several advantages for use in lab experiments. It is stable under a wide range of pH and temperature conditions, making it suitable for use in various experimental setups. Titanium bis(hydrogen phosphate) is also easy to synthesize and can be produced in large quantities. However, Titanium bis(hydrogen phosphate) has some limitations, including its low solubility in water and organic solvents, which can make it difficult to use in some experimental procedures.
将来の方向性
There are several future directions for research on Titanium bis(hydrogen phosphate). In catalysis, Titanium bis(hydrogen phosphate) can be further studied for its potential as a catalyst for the synthesis of new fine chemicals. In biomedicine, Titanium bis(hydrogen phosphate) can be studied for its potential as a drug delivery system for targeted drug delivery. Titanium bis(hydrogen phosphate) can also be studied for its potential as a contrast agent for imaging techniques, such as magnetic resonance imaging (MRI). In materials science, Titanium bis(hydrogen phosphate) can be studied for its potential as a material for energy storage and conversion applications, such as batteries and supercapacitors.
Conclusion:
In conclusion, Titanium bis(hydrogen phosphate) is a promising material for various applications in science. Its unique properties make it suitable for use in catalysis, ion exchange, and biomedicine. Titanium bis(hydrogen phosphate) has low toxicity and biocompatibility, making it a promising material for use in biomedical applications. Further research is needed to fully understand the mechanism of action of Titanium bis(hydrogen phosphate) and to explore its potential for new applications in science.
合成法
Titanium bis(hydrogen phosphate) can be synthesized by several methods, including sol-gel, hydrothermal, and precipitation methods. The sol-gel method involves the hydrolysis and condensation of titanium alkoxides in the presence of phosphoric acid. The hydrothermal method involves the reaction of titanium dioxide with phosphoric acid under high-temperature and high-pressure conditions. The precipitation method involves the reaction of titanium salt with phosphoric acid under controlled pH conditions.
科学的研究の応用
Titanium bis(hydrogen phosphate) has been extensively studied for its applications in various fields of science. In catalysis, Titanium bis(hydrogen phosphate) has been used as a catalyst for the synthesis of fine chemicals, such as esters, amides, and lactones. Titanium bis(hydrogen phosphate) has also been used as a catalyst for the conversion of biomass into biofuels. In ion exchange, Titanium bis(hydrogen phosphate) has been used as an adsorbent for the removal of heavy metals from wastewater. In biomedicine, Titanium bis(hydrogen phosphate) has been studied for its potential as a drug delivery system and as a bone substitute material.
特性
CAS番号 |
13772-30-0 |
|---|---|
製品名 |
Titanium bis(hydrogen phosphate) |
分子式 |
H2O8P2Ti |
分子量 |
239.83 g/mol |
IUPAC名 |
hydrogen phosphate;titanium(4+) |
InChI |
InChI=1S/2H3O4P.Ti/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-4 |
InChIキー |
JWFYORYPRRVBPH-UHFFFAOYSA-J |
SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Ti+4] |
正規SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4] |
その他のCAS番号 |
13772-30-0 |
関連するCAS |
17017-57-1 (Parent) |
同義語 |
titanium bis(hydrogen phosphate) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



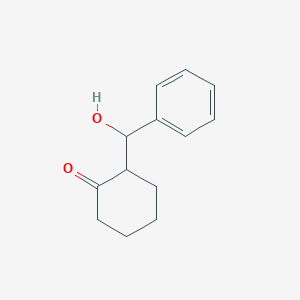
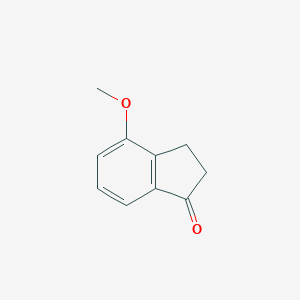
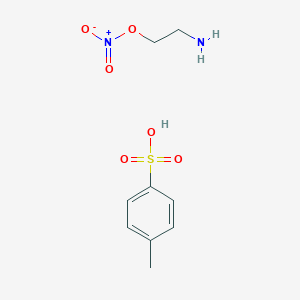
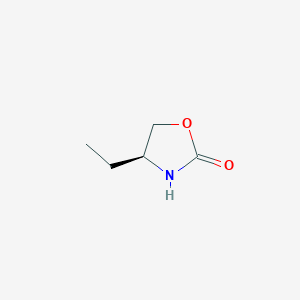
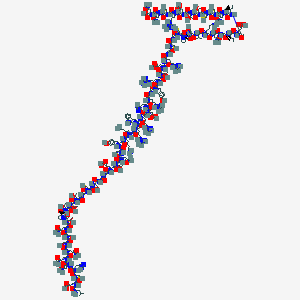
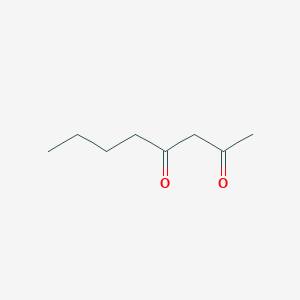
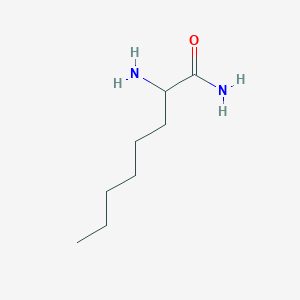
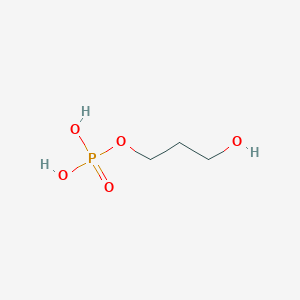
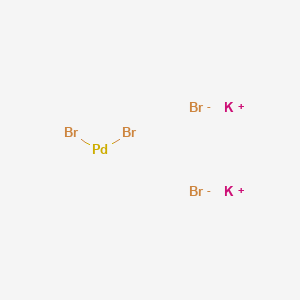
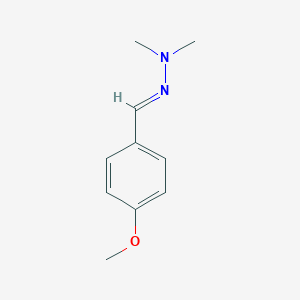
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
